![molecular formula C14H26N2O2S B6773552 N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]spiro[2.5]octan-6-amine](/img/structure/B6773552.png)
N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]spiro[2.5]octan-6-amine
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Overview
Description
N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]spiro[2.5]octan-6-amine is a spirocyclic compound characterized by its unique structure, which includes a spiro junction connecting two rings. Spirocyclic compounds are known for their structural rigidity and versatility, making them valuable in medicinal chemistry and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]spiro[2.5]octan-6-amine typically involves the formation of the spirocyclic core followed by the introduction of the pyrrolidine and sulfonyl groups. One common method includes the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]spiro[2.5]octan-6-amine undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the sulfonyl group can yield sulfide derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone and sulfide derivatives, as well as various substituted amine derivatives .
Scientific Research Applications
N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]spiro[2.5]octan-6-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]spiro[2.5]octan-6-amine involves its interaction with specific molecular targets. The compound’s structural rigidity allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The sulfonyl and amine groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
Spiro[2.5]octan-6-amine: Lacks the pyrrolidine and sulfonyl groups, making it less versatile.
Pyrrolidine derivatives: Often used in medicinal chemistry but may lack the structural rigidity of spirocyclic compounds.
Sulfonyl-containing compounds: Known for their biological activity but may not have the same structural features as spirocyclic compounds.
Uniqueness
N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]spiro[2.5]octan-6-amine stands out due to its combination of a spirocyclic core, pyrrolidine ring, and sulfonyl group. This unique structure imparts both rigidity and versatility, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]spiro[2.5]octan-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2S/c1-19(17,18)16-10-2-3-13(16)11-15-12-4-6-14(7-5-12)8-9-14/h12-13,15H,2-11H2,1H3/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTDJEWWAMRQHN-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1CNC2CCC3(CC2)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N1CCC[C@@H]1CNC2CCC3(CC2)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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